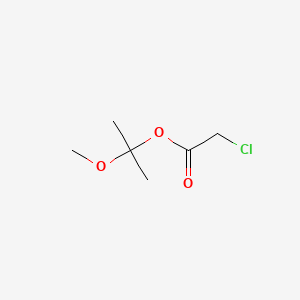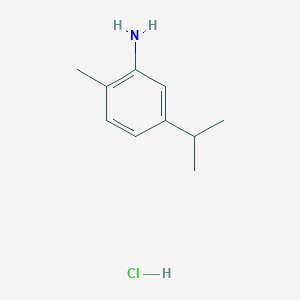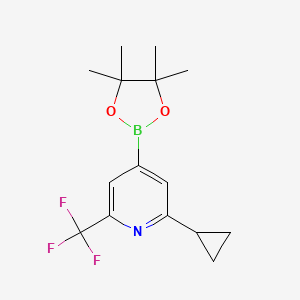![molecular formula C13H30OSi B13938709 Silane, [(1-butylhexyl)oxy]trimethyl- CAS No. 53754-40-8](/img/structure/B13938709.png)
Silane, [(1-butylhexyl)oxy]trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, [(1-butylhexyl)oxy]trimethyl- is an organosilicon compound with the molecular formula C13H30OSi. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound features a trimethylsilyl group attached to an oxygen atom, which is further bonded to a 1-butylhexyl group. Silanes are known for their versatility in various chemical reactions and applications, particularly in the field of organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(1-butylhexyl)oxy]trimethyl- typically involves the reaction of a trimethylsilyl chloride with an alcohol derivative. The general reaction can be represented as follows:
R-OH+Cl-Si(CH3)3→R-O-Si(CH3)3+HCl
In this case, the alcohol derivative is 1-butylhexanol. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the silane product.
Industrial Production Methods
Industrial production of Silane, [(1-butylhexyl)oxy]trimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
化学反応の分析
Types of Reactions
Silane, [(1-butylhexyl)oxy]trimethyl- undergoes various types of chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds.
Oxidation: Conversion of the silane to silanols or siloxanes.
Substitution: Replacement of the alkoxy group with other nucleophiles.
Common Reagents and Conditions
Hydrosilylation: Typically catalyzed by transition metal complexes such as platinum or rhodium.
Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or peracids.
Substitution: Requires nucleophiles such as halides, amines, or alcohols.
Major Products
Hydrosilylation: Produces organosilicon compounds with new Si-C bonds.
Oxidation: Yields silanols or siloxanes.
Substitution: Forms new silane derivatives with different functional groups.
科学的研究の応用
Silane, [(1-butylhexyl)oxy]trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its ability to enhance adhesion and durability.
作用機序
The mechanism of action of Silane, [(1-butylhexyl)oxy]trimethyl- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a variety of chemical reactions. The trimethylsilyl group can act as a protecting group for hydroxyl and amino groups in organic synthesis, preventing unwanted side reactions. Additionally, the compound can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds, contributing to the formation of stable polymeric structures.
類似化合物との比較
Silane, [(1-butylhexyl)oxy]trimethyl- can be compared with other similar compounds, such as:
Silane, [(1-butoxyethenyl)oxy]trimethyl-: Similar structure but with a different alkoxy group.
Silane, [(1-ethenylhexyl)oxy]trimethyl-: Features an ethenyl group instead of a butylhexyl group.
Tris(trimethylsilyl)silane: Contains three trimethylsilyl groups attached to a single silicon atom.
Uniqueness
The uniqueness of Silane, [(1-butylhexyl)oxy]trimethyl- lies in its specific alkoxy group, which imparts distinct physical and chemical properties. The 1-butylhexyl group provides a balance of hydrophobicity and flexibility, making it suitable for various applications in materials science and organic synthesis.
特性
CAS番号 |
53754-40-8 |
|---|---|
分子式 |
C13H30OSi |
分子量 |
230.46 g/mol |
IUPAC名 |
decan-5-yloxy(trimethyl)silane |
InChI |
InChI=1S/C13H30OSi/c1-6-8-10-12-13(11-9-7-2)14-15(3,4)5/h13H,6-12H2,1-5H3 |
InChIキー |
QYSRFRQIQZKDFO-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CCCC)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13938630.png)

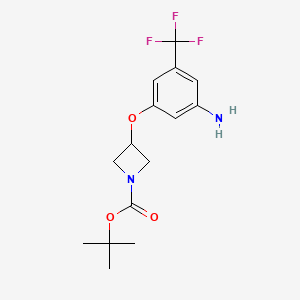
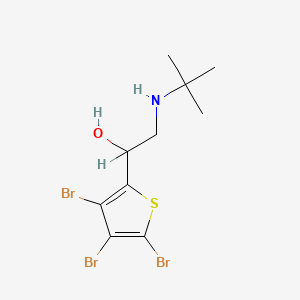
![4-Methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B13938658.png)

![5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13938668.png)
![1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone](/img/structure/B13938671.png)
